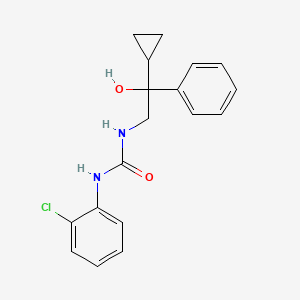

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea

説明

特性

IUPAC Name |

1-(2-chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-15-8-4-5-9-16(15)21-17(22)20-12-18(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQIOKAEFQQJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine precursor. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it scalable for large-scale production.

化学反応の分析

Types of Reactions

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl-hydroxy-phenylethyl moiety can influence the compound’s overall bioactivity. Detailed studies are required to elucidate the exact pathways and targets involved.

類似化合物との比較

Similar Compounds

- 1-(2-Chlorophenyl)-3-(2-hydroxy-2-phenylethyl)urea

- 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxyethyl)urea

- 1-(2-Chlorophenyl)-3-(2-hydroxy-2-cyclopropylethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is unique due to the presence of both a cyclopropyl group and a phenylethyl moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as chlorinated aniline derivatives or cyclopropyl-containing precursors. Key steps include:

- Urea bond formation : Reacting a chlorophenyl isocyanate with a cyclopropane-hydroxyethyl intermediate under anhydrous conditions (e.g., THF, 0–5°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Optimization can employ Design of Experiments (DOE) to adjust parameters like temperature, solvent polarity, and stoichiometry. For example, excess isocyanate (1.2 eq.) improves urea bond yield .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies the chlorophenyl (δ 7.2–7.5 ppm), cyclopropyl (δ 1.2–1.8 ppm), and urea NH protons (δ 5.8–6.2 ppm) .

- X-ray crystallography : Resolves stereochemistry at the hydroxyethyl and cyclopropyl moieties, critical for biological activity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 347.8 m/z) .

Q. What physicochemical properties are critical for solubility and stability studies?

Key properties include:

| Property | Value/Method | Reference |

|---|---|---|

| LogP (lipophilicity) | 3.2 (calculated via ChemAxon) | |

| Melting point | 158–160°C (DSC) | |

| Aqueous solubility | 0.12 mg/mL (pH 7.4, shake-flask) | |

| Stability tests should assess hydrolysis (e.g., pH 2–12 buffers) and photodegradation (ICH Q1B guidelines) . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition (e.g., IC₅₀ variations) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular model differences. Strategies include:

- Dose-response validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding .

- Meta-analysis : Compare PubChem BioAssay data (AID 1259367) with in-house results .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets like kinases or GPCRs .

- Mutagenesis : Validate predicted binding residues (e.g., ATP-binding pocket mutations in kinases) .

Q. How can stereochemical challenges in synthesis impact pharmacological outcomes, and how are they addressed?

The hydroxyethyl and cyclopropyl groups introduce stereocenters that influence target selectivity. Solutions include:

- Chiral chromatography : Separate enantiomers using CHIRALPAK® columns .

- Asymmetric synthesis : Employ Evans auxiliaries or enzymatic resolution for >99% enantiomeric excess .

- Pharmacophore mapping : Compare enantiomer activity in 3D-QSAR models to prioritize bioactive conformers .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For reproducibility:

- Triplicate experiments : Include positive controls (e.g., doxorubicin for apoptosis assays) .

- Hill slope analysis : Identify cooperative binding (Hill slope >1) or antagonism (slope <1) .

Q. How can researchers validate computational predictions of metabolic pathways for this compound?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In silico tools : Combine MetaSite and StarDrop to predict Phase I/II metabolism sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。